molecular formula C6H9F2N3 B1484953 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2098071-12-4

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1484953
M. Wt: 161.15 g/mol
InChI Key: GGPZTWZIDYATQI-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is represented by the molecular formula C6H9F2N3 . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .

Scientific Research Applications

  • Catalytic Properties in Polymerization Processes :

    • A study by Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene. This research demonstrated the versatility of these compounds in producing different polymeric products under varying conditions, such as different solvents and co-catalysts (Obuah et al., 2014).
  • Antibacterial Activity of Derivatives :

    • Prasad (2021) synthesized a series of novel ethan-1-amine derivatives showing significant antibacterial activity. This highlights the potential of such compounds in medical and pharmaceutical applications (Prasad, 2021).
  • Application in CO2 and Cyclohexene Oxide Copolymerization :

    • Matiwane, Obuah, and Darkwa (2020) investigated the use of (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for copolymerizing CO2 and cyclohexene oxide. This research contributes to the development of environmentally friendly polymer production methods (Matiwane et al., 2020).
  • Synthesis of Novel Compounds :

    • Svete et al. (2015) presented a synthesis method for novel (S)-1-(heteroaryl)ethan-1-amines. These compounds have potential applications in the development of new chemical entities for various industrial and research purposes (Svete et al., 2015).
  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :

    • Aly and El-Mohdy (2015) explored the modification of hydrogels using amine compounds, including pyrazole derivatives. This modification enhanced the thermal stability of the polymers, suggesting applications in materials science (Aly & El-Mohdy, 2015).
  • Cytotoxicity Evaluation of Pyrazole Derivatives :

    • Alam et al. (2018) conducted a study on pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their cytotoxicity as potential anticancer agents. This suggests the relevance of such compounds in the development of new cancer therapies (Alam et al., 2018).

Future Directions

The future directions of research on 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine and other pyrazole derivatives are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

properties

IUPAC Name

2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPZTWZIDYATQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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